3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers
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Overview
Description
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers is a compound characterized by the presence of a cyclobutane ring substituted with a thiol group and a methylsulfanyl ethyl side chain. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol typically involves the formation of the cyclobutane ring followed by the introduction of the thiol and methylsulfanyl ethyl groups. One common method involves the cycloaddition reaction of suitable precursors under specific conditions to form the cyclobutane ring. Subsequent functionalization steps introduce the thiol and methylsulfanyl ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and controlled reaction conditions to achieve the desired product efficiently. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups or the cyclobutane ring.
Substitution: The methylsulfanyl ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified cyclobutane derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methylsulfanyl ethyl group may also contribute to the compound’s overall reactivity and interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol.
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-amine: Contains an amine group instead of a thiol.
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid: Features a carboxylic acid group.
Uniqueness
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The mixture of diastereomers adds complexity to its study and applications, making it a valuable compound for research in various fields.
Properties
CAS No. |
2763749-34-2 |
---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 |
Purity |
95 |
Origin of Product |
United States |
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